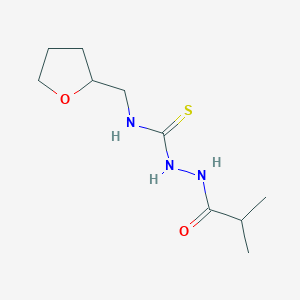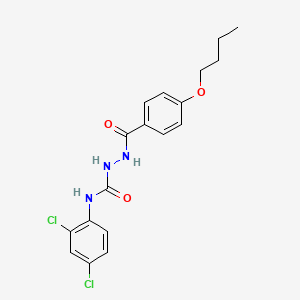![molecular formula C14H13BrN2O2 B4628235 4-[(3-bromobenzyl)oxy]benzohydrazide](/img/structure/B4628235.png)
4-[(3-bromobenzyl)oxy]benzohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 4-[(3-bromobenzyl)oxy]benzohydrazide derivatives involves condensation reactions, where 4-bromobenzoic hydrazide is reacted with various aldehydes. For example, the compound (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) was synthesized through the condensation of 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde, indicating the flexibility of introducing functional groups into the benzohydrazide framework (Arunagiri et al., 2018).
Molecular Structure Analysis
X-ray crystallography has been pivotal in determining the molecular structures of these compounds, revealing their crystalline forms and stabilization mechanisms through intramolecular and intermolecular interactions. The title compound 4BDBH crystallizes in the monoclinic system, showcasing the importance of O-H⋯N, C-H⋯O, N-H⋯O, C-H⋯Br, C-H⋯π, and π⋯π interactions in stabilizing the crystal structure (Arunagiri et al., 2018).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming complexes with metals which are significant for their catalytic and inhibitory properties. For instance, an acetohydroxamate-coordinated oxovanadium(V) complex derived from N'-(3-bromo-2-hydroxybenzylidene)-4-methoxybenzohydrazide exhibited urease inhibition, highlighting the compound's reactivity and functional application in biochemistry (Qu et al., 2015).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are closely related to the compound's molecular structure. Vibrational spectroscopic studies using FT-IR and FT-Raman, complemented with DFT calculations, provide insights into the compound's stability and electronic properties, essential for understanding its physical characteristics (Arunagiri et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with various substrates, are integral for the compound's applications in catalysis and as potential ligands in coordination chemistry. Studies have shown these compounds' efficacy in catalyzing reactions and inhibiting enzymes, attributed to their unique chemical structures and the presence of functional groups that facilitate interaction with other molecules (Qu et al., 2015).
Applications De Recherche Scientifique
Urease Inhibition
One study focuses on the synthesis of a new benzohydrazone compound derived from 4-[(3-bromobenzyl)oxy]benzohydrazide, highlighting its application in urease inhibition. The compound, when tested, showed significant inhibition against Helicobacter pylori urease, suggesting potential for treating related infections (Qu et al., 2015).
Antibacterial Properties
Oxidovanadium(V) complexes derived from halide-containing hydrazones, including derivatives of 4-[(3-bromobenzyl)oxy]benzohydrazide, have been synthesized and characterized. These complexes exhibit remarkable antibacterial properties against strains such as Bacillus subtilis and Staphylococcus aureus, comparable to Penicillin, highlighting their potential in antimicrobial applications (Cai et al., 2020).
Catalytic Properties
Research has also delved into the catalytic properties of complexes derived from 4-[(3-bromobenzyl)oxy]benzohydrazide. Dioxomolybdenum(VI) complexes with hydrazone ligands have been found to be effective catalysts for the oxidation of various olefins, demonstrating the compound's role in facilitating chemical transformations (Peng, 2016).
Antioxidant Activity
Another study synthesizes heterocyclic compounds bearing the 4-[(3-bromobenzyl)oxy]benzohydrazide structure, investigating their antioxidant activities. The research found that thiosemicarbazide derivatives exhibited high activity in antioxidant assays, emphasizing the compound's potential in combating oxidative stress (Kareem et al., 2016).
Propriétés
IUPAC Name |
4-[(3-bromophenyl)methoxy]benzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c15-12-3-1-2-10(8-12)9-19-13-6-4-11(5-7-13)14(18)17-16/h1-8H,9,16H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWECPMNXOCBNEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=C(C=C2)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Bromobenzyl)oxy]benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B4628156.png)
![N-({[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B4628165.png)
![6-cyclopropyl-1-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4628172.png)
![N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B4628180.png)
![methyl 2-({[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4628181.png)

![4-allyl-3-[(3-methoxybenzyl)thio]-5-(6-methyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole](/img/structure/B4628197.png)



![2-methyl-5-{[4-(methylsulfonyl)-2-nitrophenyl]thio}-1,3,4-thiadiazole](/img/structure/B4628214.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-10H-phenothiazine-10-carboxamide](/img/structure/B4628226.png)
![3-[(2-fluorophenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4628229.png)